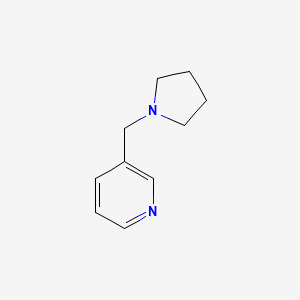
N-(3-Pyridylmethyl)pyrrolidine
描述
N-(3-Pyridylmethyl)pyrrolidine: is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring attached to a pyridylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 3-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production methods often involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions:
Oxidation: N-(3-Pyridylmethyl)pyrrolidine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyridylmethyl ketones.
Reduction: Pyridylmethylamines.
Substitution: N-alkylated or N-acylated pyrrolidines.
科学研究应用
Chemistry: N-(3-Pyridylmethyl)pyrrolidine is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a versatile building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of drugs targeting neurological disorders and cancer .
Industry: In the chemical industry, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals .
作用机制
The mechanism of action of N-(3-Pyridylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyridyl group can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .
相似化合物的比较
N-Methylpyrrolidine: Similar in structure but lacks the pyridyl group, resulting in different biological activities.
N-(2-Pyridylmethyl)pyrrolidine: Similar but with the pyridyl group in a different position, affecting its binding properties and biological activity.
N-(4-Pyridylmethyl)pyrrolidine: Another positional isomer with distinct chemical and biological properties.
Uniqueness: N-(3-Pyridylmethyl)pyrrolidine is unique due to the specific positioning of the pyridyl group, which influences its interaction with biological targets and its overall pharmacological profile. This positional specificity can lead to unique biological activities and therapeutic potential .
属性
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h3-5,8H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCWBKBNFCDPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190489 | |
| Record name | N-(3-Pyridylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-09-2 | |
| Record name | N-(3-Pyridylmethyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Pyridylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the behavioral effects of N-(3-Pyridylmethyl)pyrrolidine?
A1: While the provided abstract for the paper "Synthesis of N-(3-Pyridylmethyl) Heterocyclic Compounds" [] focuses on the synthesis and characterization of this compound and related compounds, it doesn't delve into their behavioral effects. The second paper, "Behavioural effects of the nicotinic agonists this compound and isoarecolone in rats" [], likely contains the relevant information on the behavioral effects, but unfortunately, the abstract is unavailable for a more detailed answer.
Q2: How is this compound synthesized?
A2: this compound is synthesized via an N-alkylation reaction. This involves reacting pyrrolidine with 3-chloromethylpyridine hydrochloride in DMSO []. The reaction is initially carried out at 50°C for 3 hours and then allowed to proceed at room temperature for 16 hours. This method results in a high yield of this compound, reaching 87.1% [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




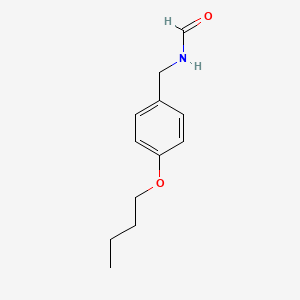
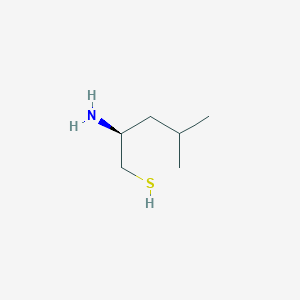
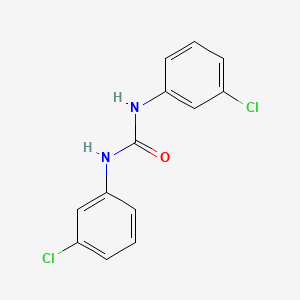


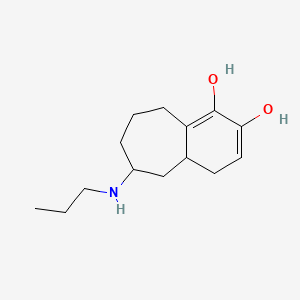
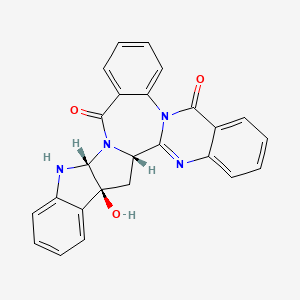
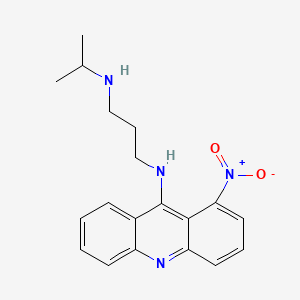
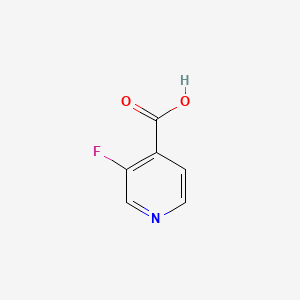
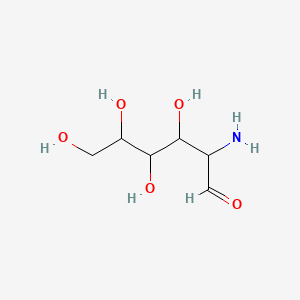
![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide](/img/structure/B1202501.png)
